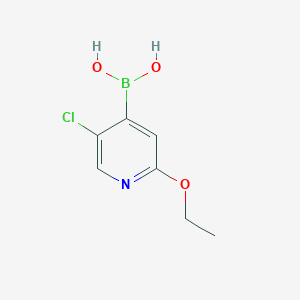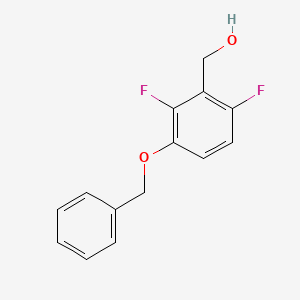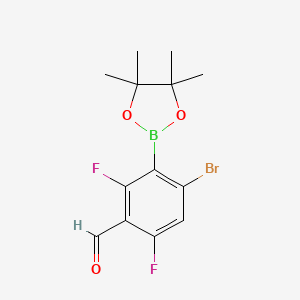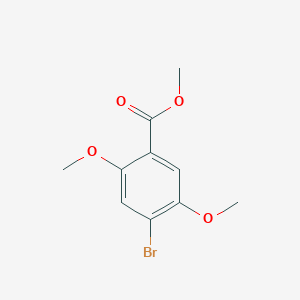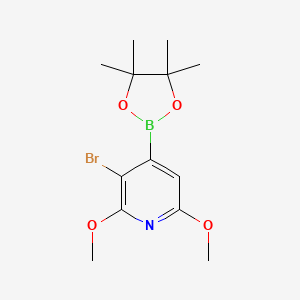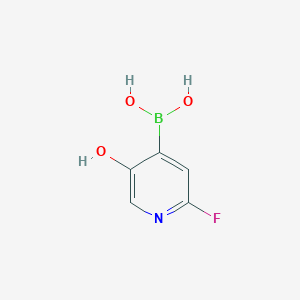
(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.0556563 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydrogen Production from Methanol
Hydrogen production through methanol thermochemical conversion is a significant area of research. A comprehensive review by García et al. (2021) discusses hydrogen production from methanol, highlighting the development of copper-based catalysts and reactor technology for methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. This research is conducive to developing a hydrogen-methanol economy, potentially applicable to derivatives of methanol like “(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol” (García et al., 2021).
Methanol as an Analytical Marker
Methanol serves as an analytical marker for assessing the condition of solid insulation in power transformers. Jalbert et al. (2019) provide a comprehensive literature review on using methanol as a chemical marker, covering analytical methods for its determination in transformer oil and its role in monitoring cellulosic insulation degradation. This application demonstrates methanol's utility in diagnostic and monitoring tasks, which could extend to its derivatives (Jalbert et al., 2019).
Methanol in Energy Transport Systems
Liu et al. (2002) reviewed thermal energy transport systems based on methanol synthesis and decomposition reactions. The study highlights the potential of methanol-based systems to recover waste or unused heat for thermal energy demands, emphasizing the development of catalysts and reactor technologies. The findings suggest potential applications for methanol derivatives in innovative energy transport systems (Liu et al., 2002).
特性
IUPAC Name |
(5-chloro-2-propan-2-yloxypyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-4,6,12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSYZRXQHRHPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

